2-[2-(3-methylphenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Overview
Description
2-[2-(3-methylphenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a phenoxy group, a propanoyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
The synthesis of 2-[2-(3-methylphenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Phenoxypropanoyl Intermediate: The initial step involves the reaction of 3-methylphenol with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine. This results in the formation of 2-(3-methylphenoxy)propanoyl chloride.
Hydrazinecarbothioamide Formation: The next step involves the reaction of the phenoxypropanoyl intermediate with hydrazinecarbothioamide under controlled conditions to form the desired hydrazinecarbothioamide derivative.
Introduction of the Tetrahydrofuran-2-ylmethyl Group: The final step involves the reaction of the hydrazinecarbothioamide derivative with tetrahydrofuran-2-ylmethyl chloride in the presence of a base to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[2-(3-methylphenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and hydrazinecarbothioamide moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl and hydrazinecarbothioamide groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group. Common reagents for these reactions include alkyl halides and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinone derivatives, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
2-[2-(3-methylphenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent and may be investigated for its efficacy against various bacterial and fungal strains.
Biological Studies: It can be used as a probe to study the interactions of hydrazinecarbothioamide derivatives with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may find use in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(3-methylphenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but it is hypothesized that the hydrazinecarbothioamide moiety plays a crucial role in its biological activity.
Comparison with Similar Compounds
2-[2-(3-methylphenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
2-[2-(4-methylphenoxy)propanoyl]-N-phenylhydrazinecarbothioamide: This compound has a similar structure but differs in the substitution pattern on the phenoxy group and the nature of the hydrazinecarbothioamide moiety.
N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide: This compound features an allyl group instead of the tetrahydrofuran-2-ylmethyl group, which may influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(3-methylphenoxy)propanoylamino]-3-(oxolan-2-ylmethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-11-5-3-6-13(9-11)22-12(2)15(20)18-19-16(23)17-10-14-7-4-8-21-14/h3,5-6,9,12,14H,4,7-8,10H2,1-2H3,(H,18,20)(H2,17,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTTUFGLQGPPLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NNC(=S)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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